molecular formula C5H5BrClFN2 B2392208 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole CAS No. 2248286-48-6

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole

Cat. No.: B2392208
CAS No.: 2248286-48-6
M. Wt: 227.46
InChI Key: ZIRYWDJMUMNCRO-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole is a specialized chemical compound with the molecular formula C5H5BrClFN2. It is known for its unique structure, which includes bromine, chlorine, fluorine, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, utilizing advanced equipment to maintain precise temperature and pressure conditions. The process is optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and the fluoromethyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4-Bromo-5-chloro-3-(difluoromethyl)-2-pyridinecarboxylic acid
  • 5-Bromo-4-chloro-3-hydroxyindole

Comparison: Compared to similar compounds, 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

4-bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClFN2/c1-10-5(7)4(6)3(2-8)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRYWDJMUMNCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CF)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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